molecular formula C16H15ClO4S B2388409 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 87015-44-9

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2388409
CAS No.: 87015-44-9
M. Wt: 338.8
InChI Key: IXKIKQVOKDCDAN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₅ClO₄S Monoisotopic Mass: 338.03796 Da Structure: Features a sulfonyl (-SO₂-) group bridging a 4-chlorophenyl ring and a 4-methoxyphenyl ketone.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKIKQVOKDCDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations: Sulfonyl vs. Sulfanyl
  • 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone (C₁₇H₁₇ClO₃S) Key Difference: Sulfanyl (-S-) replaces sulfonyl (-SO₂-). Impact:
  • Polarity : Sulfanyl is less polar than sulfonyl, reducing solubility in aqueous media.
  • Reactivity : Sulfonyl groups are stronger electron-withdrawing groups, altering electronic density on the aromatic ring.
  • Biological Activity : Sulfonyl derivatives often exhibit enhanced metabolic stability compared to sulfanyl analogs .
2.2. Ketone vs. Chalcone Derivatives
  • 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (Chalcone) Key Difference: Conjugated enone system (C=C–C=O) replaces the propanone backbone. Impact:
  • Electronic Properties : Chalcones exhibit extended π-conjugation, influencing UV-Vis absorption and redox behavior.
  • Bioactivity: Chalcones are known for antimicrobial and anticancer activities; the propanone analog’s sulfonyl group may favor different target interactions .
2.3. Amino-Substituted Analogs
  • 3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone (C₁₆H₁₆ClNO₂) Key Difference: Amino (-NH-) replaces sulfonyl (-SO₂-). Impact:
  • Stability: Amino groups may be prone to oxidation compared to sulfonyl’s robust stability .
2.4. Bis-Sulfonyl Compounds
  • Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
    • Key Difference : Dual sulfonyl groups and a methanesulfonamide moiety.
    • Impact :
  • Receptor Binding: Bis-sulfonyl structures are often used in cannabinoid receptor modulation.

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone, with the molecular formula C16H15ClO4S, is a synthetic organic compound notable for its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group , a sulfonyl group , and a methoxyphenyl group attached to a propanone backbone, which significantly influences its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula: C16H15ClO4S
  • Molecular Weight: 338.81 g/mol
  • CAS Number: 87015-44-9

The structure of the compound showcases functional groups that are crucial for its biological activity, particularly the sulfonyl and methoxy groups, which enhance its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies assessing its efficacy against various bacterial strains, the compound demonstrated moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly through interactions with specific proteins involved in cell growth regulation .

Table: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
HeLa (Cervical)10.0Cell cycle arrest
A549 (Lung)15.0Inhibition of proliferation

The proposed mechanism of action for this compound involves:

  • Protein Interaction: The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity.
  • Cell Membrane Penetration: The methoxyphenyl group enhances the ability of the compound to penetrate biological membranes, increasing its efficacy.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity and suggesting potential pathways for therapeutic applications in oncology .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of derivatives of this compound, highlighting its effectiveness against gram-positive bacteria and discussing structure-activity relationships that could guide future modifications for enhanced efficacy .

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